molecular formula C10H13ClN2 B6265746 2-chloro-5-(piperidin-2-yl)pyridine CAS No. 873395-83-6

2-chloro-5-(piperidin-2-yl)pyridine

Cat. No.: B6265746
CAS No.: 873395-83-6
M. Wt: 196.67 g/mol
InChI Key: MFXUKXSXRHICJE-UHFFFAOYSA-N
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Description

2-chloro-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the second position and a piperidine ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(piperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(piperidin-2-yl)pyridine .

Scientific Research Applications

2-chloro-5-(piperidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methyl)pyridine
  • 2-chloro-5-(ethyl)pyridine
  • 2-chloro-5-(piperidin-3-yl)pyridine

Uniqueness

2-chloro-5-(piperidin-2-yl)pyridine is unique due to the presence of both a chlorine atom and a piperidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

873395-83-6

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-5-piperidin-2-ylpyridine

InChI

InChI=1S/C10H13ClN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2

InChI Key

MFXUKXSXRHICJE-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(C=C2)Cl

Purity

95

Origin of Product

United States

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